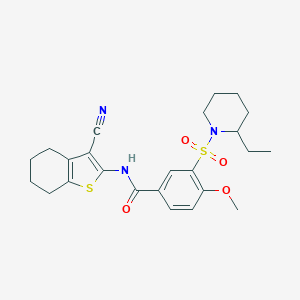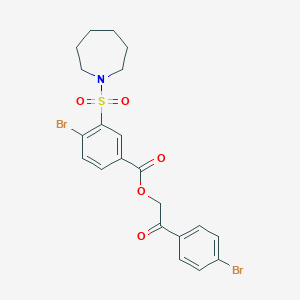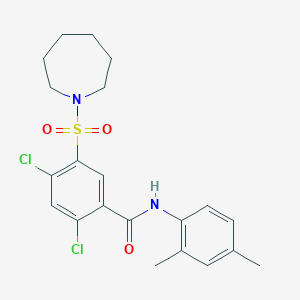![molecular formula C14H17N3OS2 B285391 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285391.png)
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively researched in the field of oncology. It belongs to the class of compounds known as kinase inhibitors, which target enzymes involved in cell signaling pathways. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
TAK-659 targets several kinases involved in cell signaling pathways, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and T-cell-specific kinase (TSK). By inhibiting these kinases, TAK-659 disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also suppresses the activation of B cells and T cells, which are involved in the immune response to cancer. TAK-659 has also been shown to reduce tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-659 is its high selectivity for its target kinases, which reduces the risk of off-target effects. However, like many kinase inhibitors, TAK-659 can have dose-limiting toxicities, such as gastrointestinal disturbances and hematological abnormalities. In addition, TAK-659 may have limited efficacy in certain types of cancer, depending on the specific signaling pathways involved.
Orientations Futures
Future research on TAK-659 could focus on several areas, including:
1. Clinical trials to evaluate the safety and efficacy of TAK-659 in various types of cancer.
2. Identification of biomarkers that could predict response to TAK-659 and guide patient selection.
3. Development of combination therapies that could enhance the efficacy of TAK-659.
4. Investigation of the potential use of TAK-659 in other diseases, such as autoimmune disorders.
5. Optimization of the synthesis and formulation of TAK-659 to improve its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the reaction of 2-bromo-4-tert-butylthiazole with sodium thiolate to form the thiol intermediate. This intermediate is then reacted with 2-chloro-N-(pyridin-2-yl)acetamide to produce TAK-659 in high yield and purity.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. In addition, TAK-659 has demonstrated synergistic effects when used in combination with other anticancer agents.
Propriétés
Formule moléculaire |
C14H17N3OS2 |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C14H17N3OS2/c1-14(2,3)10-8-19-13(16-10)20-9-12(18)17-11-6-4-5-7-15-11/h4-8H,9H2,1-3H3,(H,15,17,18) |
Clé InChI |
ZWJQGICZYQKFHP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=CC=N2 |
SMILES canonique |
CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B285309.png)

![4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285311.png)
![Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone](/img/structure/B285314.png)

![3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B285319.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide](/img/structure/B285320.png)
![N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide](/img/structure/B285321.png)

![3-(1-azepanylsulfonyl)-N-[4-(benzoylamino)phenyl]-4-methoxybenzamide](/img/structure/B285325.png)
![2-[benzenesulfonyl(methyl)amino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B285326.png)
![N-(4-iodophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285329.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B285331.png)
![N-(2,4-difluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285332.png)